Fmoc-d-半胱氨酸(trt)-opfp

描述

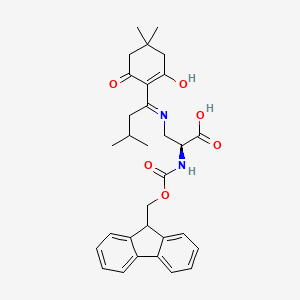

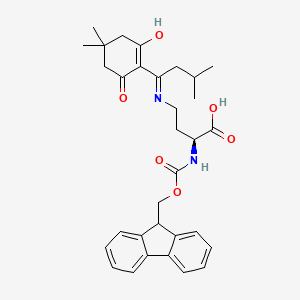

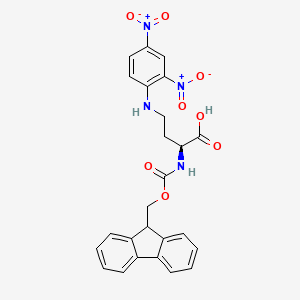

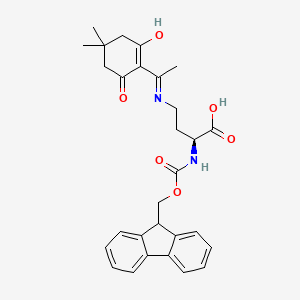

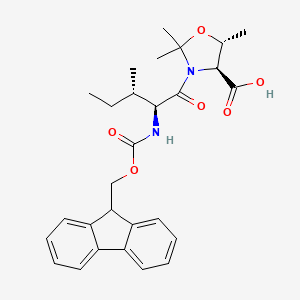

“Fmoc-d-cys(trt)-opfp” is a derivative of the amino acid cysteine, used in peptide synthesis . It is also known as Nα-Fmoc-S-trityl-D-cysteine .

Synthesis Analysis

“Fmoc-d-cys(trt)-opfp” is used as a standard reagent for coupling cysteine into peptide sequences . It is recommended to introduce this derivative using the symmetrical anhydride or DIPCDI/HOBt activation to minimize enantiomerization .

Molecular Structure Analysis

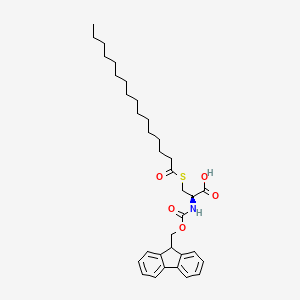

The molecular formula of “Fmoc-d-cys(trt)-opfp” is C37H31NO4S . Its molecular weight is 585.71 g/mol .

Chemical Reactions Analysis

“Fmoc-d-cys(trt)-opfp” is suitable for Fmoc solid-phase peptide synthesis .

Physical And Chemical Properties Analysis

“Fmoc-d-cys(trt)-opfp” is a white to slight yellow to beige powder or crystals . It has a melting point of 168 - 173 °C .

科学研究应用

用于 Fmoc/tBu 策略的酸不稳定的 Cys 保护基团:Fmoc-Cys(Trt)-OH 衍生物在用于肽合成的 Fmoc/tBu 策略中至关重要,特别是对于二硫键的区域选择性构建(Góngora-Benítez 等,2012)。

逐步 Fmoc-固相肽合成的消旋化研究:Fmoc-Cys(Trt)-OH 在肽合成过程中容易消旋化,但可以通过特定的合成技术显著减少消旋化(Kaiser 等,1996)。

肽合成中组氨酸的保护:三苯甲基(Trt)基团(如 Fmoc-Cys(Trt)-OH 中的)非常适合在肽合成中对 His 的侧链进行保护,特别是当与其他可通过温和酸解裂解的保护基团结合使用时(Sieber & Riniker, 1987)。

分子印迹聚合物上的吸附:Fmoc-Cys(Trt)-OH 及其类似物用于研究分子印迹聚合物上的吸附特性,这对于理解生化过程中的相互作用和亲和力很重要(Kim & Guiochon, 2005)。

合成环肽作为潜在的抗疟疾药:Fmoc-Cys(Trt)-OH 用于合成对疟疾菌株表现出有效活性的环肽(Fagúndez 等,2018)。

固相肽合成的研究:Fmoc-Cys(Trt)-OH 在 Fmoc 固相肽合成中表现出优异的特性,特别是在生长抑素等肽的合成和后处理中(Mccurdy, 1989)。

C 端 Cys 肽酸的无差向异构化制备:Fmoc-Cys(Trt)-OH 有助于实现含 C 端 Cys 的肽酸的无差向异构化制备,这对于精确的肽合成至关重要(Tsuda 等,2020)。

高效的化学蛋白质合成:Fmoc-Cys(Trt)-OH 用于化学蛋白质合成,特别是在促进完全会聚和一锅法天然化学连接中(Kar 等,2020)。

作用机制

Target of Action

Fmoc-D-Cys(Trt)-Opfp is a derivative of the amino acid cysteine . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of disulfide bonds, which are important for the structural stability of many proteins .

Mode of Action

Fmoc-D-Cys(Trt)-Opfp interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain, contributing its cysteine residue to the chain. The Fmoc group (Fluorenylmethyloxycarbonyl) and Trt group (Trityl) are protecting groups that prevent unwanted side reactions during the synthesis process . They are removed after the peptide synthesis is complete, leaving behind the desired peptide product .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Cys(Trt)-Opfp are those involved in protein synthesis and folding. By contributing cysteine residues to peptide chains, this compound plays a role in the formation of proteins. Moreover, the cysteine residues can form disulfide bonds, which are crucial for the correct folding and stability of many proteins .

Result of Action

The result of Fmoc-D-Cys(Trt)-Opfp’s action is the successful synthesis of peptide chains with the correct sequence of amino acids, including cysteine residues at the desired positions. These peptide chains can then fold into functional proteins, with disulfide bonds contributing to their structural stability .

Action Environment

The action of Fmoc-D-Cys(Trt)-Opfp is influenced by various environmental factors in the laboratory setting. These include the pH and temperature of the reaction, the presence of other reagents, and the specific protocol followed for the peptide synthesis. Proper storage conditions (2-8°C) are also important for maintaining the stability and efficacy of the compound .

安全和危害

属性

IUPAC Name |

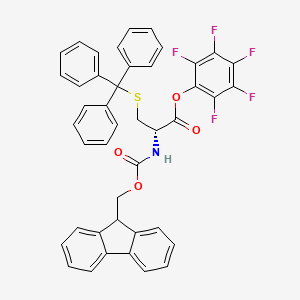

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAUCYDVXIPBDR-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

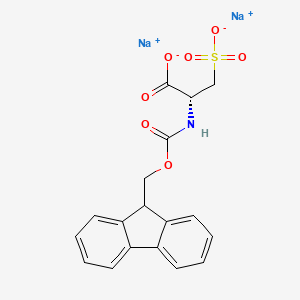

C43H30F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692811 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-cys(trt)-opfp | |

CAS RN |

200395-72-8 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。